Product packaging for 2-Dimethylaminoethyl oleanolate(Cat. No.:CAS No. 122746-62-7)

2-Dimethylaminoethyl oleanolate

Cat. No.: B049005
CAS No.: 122746-62-7
M. Wt: 527.8 g/mol
InChI Key: ARDDMAFRRWGRHA-AVVVTVBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylaminoethyl oleanolate is a chemically modified derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. This ester derivative is primarily valued in research for its enhanced bioavailability and potential biological activities compared to its parent compound. Its main research applications center on probing the structure-activity relationships of triterpenoids and investigating their mechanisms of action in various biochemical pathways. The compound is of significant interest in pharmacological research, particularly in the fields of oncology and immunology, where it is used to study its effects on inflammation, cell proliferation, and apoptosis. The proposed mechanism of action often involves the modulation of key signaling pathways, such as the NF-κB and MAPK cascades, which are critical regulators of cellular responses. Researchers utilize this compound as a critical tool compound to develop novel therapeutic strategies for chronic diseases, including cancer, metabolic disorders, and autoimmune conditions. Its high purity and well-defined structure make it an essential standard for analytical method development and for use in in vitro and ex vivo biological assays to further elucidate the therapeutic potential of triterpenoid-based scaffolds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H57NO3 B049005 2-Dimethylaminoethyl oleanolate CAS No. 122746-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)ethyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H57NO3/c1-29(2)16-18-34(28(37)38-21-20-35(8)9)19-17-32(6)23(24(34)22-29)10-11-26-31(5)14-13-27(36)30(3,4)25(31)12-15-33(26,32)7/h10,24-27,36H,11-22H2,1-9H3/t24-,25-,26+,27-,31-,32+,33+,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDDMAFRRWGRHA-AVVVTVBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OCCN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCCN(C)C)C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action of 2 Dimethylaminoethyl Oleanolate and Analogues

Enzyme Target Modulation

Oleanolic acid analogues engage with multiple enzyme systems, leading to a cascade of cellular effects. Their ability to inhibit or otherwise alter the activity of enzymes central to disease processes underscores their potential as scaffolds for drug development. The following sections explore these interactions in detail.

Oleanolic acid (OA) and its derivatives have been identified as potent inhibitors of DNA topoisomerases, which are essential enzymes that regulate the topology of DNA during replication and transcription. nih.gov Some OA analogues function as dual inhibitors, targeting both topoisomerase I and IIα. nih.gov

Research into rationally designed OA derivatives has shown that structural modifications are key to their inhibitory activity. The C12-C13 double bond within the oleanolic acid skeleton is considered important for inhibiting both topoisomerase types. nih.gov Furthermore, the addition of a longer chain at either the C-3 or C-17 position can increase the activity against these enzymes. nih.gov In one study, several OA analogues demonstrated higher activity than the standard anticancer drugs etoposide (B1684455) (a topoisomerase II inhibitor) and camptothecin (B557342) (a topoisomerase I inhibitor). nih.gov For instance, combining oleanolic acid with camptothecin has been shown to enhance the efficacy of topoisomerase I inhibition. nih.govmdpi.comnih.gov

A compound featuring a N-[2-(Dimethylamino)ethyl]carbamoyl side chain, structurally related to the subject of this article, was identified as a DNA topoisomerase II inhibitor, highlighting the importance of this functional group in conferring activity. mdpi.com The mechanism of action for some of these inhibitors involves preventing the re-ligation step of cleaved DNA, which leads to DNA damage and stalls replication and transcription processes. acs.org

Table 1: Inhibitory Activity of Oleanolic Acid Derivatives against Topoisomerases

Compound/DerivativeTarget EnzymeActivity/FindingCitation
Oleanolic Acid Analogues (S2, S3, S5, S7, S9)Topoisomerase IHigher activity than camptothecin. nih.gov
Oleanolic Acid Analogues (S2, S3, S5, S6)Topoisomerase IIHigher activity than etoposide. nih.gov
Oleanolic Acid (OA)Topoisomerase IEnhances the efficacy of camptothecin. nih.govmdpi.com
S16020-2 (features N-[2(Dimethylamino)ethyl] side chain)Topoisomerase IIATP-dependent mechanism of cleavable complex induction. mdpi.com

Derivatives of oleanolic acid have demonstrated significant inhibitory potential against cholinesterase enzymes, which are key targets in managing neurodegenerative diseases. mdpi.com Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov

Several studies have synthesized and tested OA analogues for their cholinesterase-inhibiting capabilities. mdpi.comnih.gov One notable derivative, diethoxyphosphoryloxy-oleanolic acid, was found to be a mixed-type inhibitor of BChE with exceptionally low inhibition constants (Ki) of 6.59 nM and 1.97 nM. nih.gov Another study identified 2-methyl-3-oxo-methyl-ursoloate (an isomer of OA) as the best mixed-type inhibitor for acetylcholinesterase, with Ki values of 1.72 µM and 1.28 µM. mdpi.com Oleanolic acid itself has been shown to inhibit AChE with a half-maximal inhibitory concentration (IC50) value of 9.22 μM. nih.gov The inhibition of both AChE and BChE is considered beneficial as it can have a greater impact on memory processes. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Oleanolic Acid and Its Derivatives

Compound/DerivativeTarget EnzymeInhibition Constant (Ki) / IC50Type of InhibitionCitation
Diethoxyphosphoryloxy-oleanolic acidBChEKi = 6.59 nM, Ki' = 1.97 nMMixed-type nih.gov
2-methyl-3-oxo-methyl-ursoloateAChEKi = 1.72 µM, Ki' = 1.28 µMMixed-type mdpi.com
Ursolic acid hydroxyl-propinyl derivativeBChEKi = 4.29 µMCompetitive mdpi.com
Oleanolic acid (OA)AChEIC50 = 9.22 μMNot specified nih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. mdpi.comwikipedia.org There are two main isoforms: COX-I, which is constitutively expressed for "housekeeping" functions, and COX-II, which is induced during inflammation. patsnap.commedchemexpress.com Selective inhibition of COX-II is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. mdpi.com

Oleanolic acid and its derivatives have been shown to modulate these enzymes. A synthetic oleanolic acid triterpenoid (B12794562) was demonstrated to induce cyclooxygenase-2. mdpi.com The anti-inflammatory effects of some nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of transcription factors like NF-κB, which can be affected by oleanolic acid. nih.govnih.gov Furthermore, studies on other natural compounds have shown that flavonoids can inhibit the COX-2 enzyme, leading to a decrease in prostaglandin (B15479496) E2 production, a mechanism potentially shared by triterpenoids like oleanolic acid. mdpi.com

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. nih.govnih.gov This product is essential for the synthesis of nucleotides (like thymidylate) and certain amino acids, making DHFR a crucial target for antimicrobial and anticancer therapies. mdpi.comnih.govnih.gov In some organisms, such as the Leishmania parasite, DHFR is fused with thymidylate synthase (TS) to form a bifunctional enzyme (DHFR-TS), which presents a unique target. nih.gov

Despite the importance of this pathway, based on the available research, there is no direct evidence to suggest that 2-Dimethylaminoethyl oleanolate (B1249201) or other oleanolic acid analogues act as inhibitors of DHFR or the DHFR-TS complex. mdpi.comnih.gov While many classes of molecules, including diaminoquinazolines and diaminopyrimidines, are known DHFR inhibitors, oleanolic acid derivatives have not been identified within this class. mdpi.com

Oleanolic acid and its analogues have been found to modulate the activity of several protein kinases, which are critical regulators of cellular signaling pathways.

DYRK1A: Research has specifically pointed to oleanolic acid derivatives as potential inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). mdpi.com DYRK1A inhibitors are being investigated for their therapeutic potential, such as inducing the regeneration of insulin-producing β-cells. mdpi.com

GSK3: Oleanolic acid has been shown to inhibit the activation of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov This inhibition is a key part of its protective mechanism in conditions like cerebral ischemia, where it modulates the GSK-3β/HO-1 signaling pathway. nih.gov Other studies have confirmed that OA can regulate the PI3K/Akt signaling pathway to inhibit GSK3 expression.

CDKs: While direct inhibition of Cyclin-Dependent Kinases (CDK1, CDK5) by oleanolic acid is not explicitly detailed, OA does impact pathways they regulate. OA has been shown to downregulate the expression of Proliferating Cell Nuclear Antigen (PCNA), a well-known marker of cell proliferation that is tightly linked to cell cycle progression controlled by CDKs. nih.gov The inhibition of kinases such as Cdc-Like Kinases (CLKs) by other compounds is known to suppress cell cycle progression and induce G2/M arrest, a phase regulated by CDK1. patsnap.com Although a direct link between oleanolic acid and CLK1 has not been established from the available data, its influence on cell cycle regulators suggests an indirect modulatory role. patsnap.com

Table 3: Modulation of Kinase Activity by Oleanolic Acid and Its Derivatives

Kinase TargetEffect of Oleanolic Acid/DerivativeAssociated Pathway/OutcomeCitation
DYRK1AInhibitionPotential for β-cell regeneration. mdpi.com
GSK-3βInhibition of activation/expressionRegulation of HO-1 pathway, PI3K/Akt signaling. nih.gov
CDKs (indirect)Downregulation of PCNAInhibition of cell proliferation and cell cycle progression. nih.gov

LonP1 is an ATP-dependent protease located in the mitochondrial matrix that is essential for maintaining mitochondrial protein quality control. Oleanolic acid and its synthetic derivatives have been identified as potent inhibitors of LonP1.

Molecular docking studies have revealed that oleanolic acid interacts with the active site of the LonP1 enzyme. Specifically, it is believed that a carbonyl group on the oleanolic acid structure forms hydrogen bonds with the amino acid residues Ser855 and Lys898 of the protease. This interaction inhibits the proteolytic activity of LonP1, leading to an accumulation of damaged or misfolded proteins within the mitochondria. This disruption of mitochondrial homeostasis can trigger oxidative stress and apoptosis.

Derivatives of OA, such as 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), also inhibit LonP1 through a noncompetitive mechanism that blocks ATP hydrolysis, which is necessary for the protease's function. These findings identify a clear mechanism by which oleanolic acid analogues can impact cell viability through direct interaction with a key mitochondrial protease.

No Specific Research Data Available for 2-Dimethylaminoethyl Oleanolate's Molecular Mechanisms

Following a comprehensive review of available scientific literature, there is currently no specific research data detailing the molecular mechanisms of action for the chemical compound This compound concerning its effects on key cellular signaling pathways.

Extensive searches for studies on this specific oleanolic acid analogue did not yield information regarding its modulation of the following pathways:

Phosphoinositide 3-Kinase/Akt (PI3K/Akt) Pathway

AMP-activated Protein Kinase (AMPK) Pathway

Extracellular Signal-Regulated Kinases (ERK1/2) Signaling

Akt/mTOR/S6K Pathway

Reactive Oxygen Species (ROS) Generation

While research exists for the parent compound, oleanolic acid, and its influence on these cellular processes, these findings cannot be directly and accurately attributed to its 2-dimethylaminoethyl ester derivative without specific experimental evidence. The structural modification of the carboxyl group of oleanolic acid into a dimethylaminoethyl ester can significantly alter the compound's physicochemical properties, including its solubility, cell permeability, and interactions with biological targets. Consequently, its pharmacological and molecular activities may differ substantially from those of oleanolic acid.

Therefore, an evidence-based article detailing the specific molecular mechanisms of this compound as requested cannot be generated at this time due to the absence of dedicated research on this particular compound in the public domain. Further investigation and specific studies are required to elucidate its biological activity and molecular targets.

Cellular Homeostasis and Apoptosis Induction Pathways

Mitochondrial Membrane Potential (ΔΨm) Perturbation

The mitochondrion is a central organelle in the regulation of apoptosis, or programmed cell death. A key event in the initiation of the mitochondrial apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm). Several studies have indicated that derivatives of oleanolic acid can induce apoptosis by causing mitochondrial dysfunction.

For instance, one oleanolic acid derivative was found to induce apoptosis in SMMC-7721 human hepatocellular carcinoma cells by triggering mitochondrial dysfunction. nih.gov This was evidenced by a reduction in intracellular ATP levels, a loss of ΔΨm, and the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov The release of cytochrome c is a critical step that leads to the activation of caspases, the executioner enzymes of apoptosis. Another study on a different oleanolic acid derivative, K73-03, in hepatocellular carcinoma cells also reported a reduction in mitochondrial membrane potential and inhibition of cell respiration, leading to excessive production of reactive oxygen species (ROS) and subsequent apoptosis. dntb.gov.ua These findings suggest that oleanolic acid derivatives can target mitochondria, leading to a collapse of the membrane potential and initiating the apoptotic cascade.

A diamine-PEGylated oleanolic acid derivative (OADP) was also shown to cause a loss of the mitochondrial membrane potential in HepG2 human hepatoma cells, further supporting the role of mitochondrial perturbation in the anticancer activity of oleanolic acid analogues. researchgate.net

Table 1: Effects of Oleanolic Acid Derivatives on Mitochondrial Membrane Potential (ΔΨm)

Compound/DerivativeCell LineObserved Effect on ΔΨmReference
Oleanolic acid derivativeSMMC-7721Loss of ΔΨm nih.gov
K73-03SMMC-7721, HepG2Reduction of ΔΨm dntb.gov.ua
OADPHepG2Loss of MMP researchgate.net
Oleanolic AcidGallbladder cancer cellsFunctions through mitochondrial apoptosis pathway nih.gov

This table is based on data from studies on oleanolic acid derivatives and may not be directly representative of this compound.

Apoptosis-Related Protein Expression Regulation (e.g., p53)

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. Many anticancer agents exert their effects by activating the p53 pathway. Research on oleanolic acid and its derivatives has shown that these compounds can modulate the expression of p53 and other key apoptosis-related proteins.

Oleanolic acid itself has been shown to upregulate the expression of p53, as well as the pro-apoptotic protein Bax, in various cancer cell lines. nih.gov The upregulation of p53 can, in turn, activate the transcription of other pro-apoptotic genes. For example, a study on a diamine-PEGylated oleanolic acid derivative (OADP) in HepG2 cells demonstrated a clear upregulation of p53 and the pro-apoptotic protein Bak, alongside the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the balance between pro- and anti-apoptotic proteins is a hallmark of the mitochondrial apoptotic pathway.

Furthermore, an oleanolic acid derivative was found to upregulate the expression of Bax and downregulate Bcl-2 in SMMC-7721 cells, leading to the activation of caspase-9 and caspase-3, key executioners of apoptosis. nih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. An increase in this ratio favors the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.

Table 2: Regulation of Apoptosis-Related Proteins by Oleanolic Acid and Its Derivatives

Compound/DerivativeCell LineEffect on p53Effect on BaxEffect on Bcl-2Reference
Oleanolic AcidVarious cancer cellsUpregulationUpregulationDownregulation nih.gov
OADPHepG2Upregulation-Downregulation researchgate.net
Oleanolic acid derivativeSMMC-7721-UpregulationDownregulation nih.gov
K73-03HepG2-Upregulation of Bax/Bcl-2 ratio- dntb.gov.ua

This table is based on data from studies on oleanolic acid and its derivatives and may not be directly representative of this compound.

Cell Cycle Regulatory Protein Modulation

In addition to inducing apoptosis, oleanolic acid and its derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints. This allows time for DNA repair or, if the damage is too severe, triggers apoptosis. The cell cycle is controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs).

A synthetic derivative of oleanolic acid, CDDO-dhTFEA, was found to cause G2/M cell cycle arrest in glioblastoma cells. capes.gov.br This was associated with the modulation of G2/M cell cycle proteins. capes.gov.br Another stilbenoid compound, BCS, which shares some structural similarities with oleanolic acid derivatives, also induced G2/M phase cell cycle arrest and elevated the expression of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov The downregulation of cyclin B1 was correlated with this cell cycle arrest. nih.gov

A diamine-PEGylated oleanolic acid derivative (OADP) was shown to cause cell cycle arrest in the G0/G1 phase in HepG2 cells, which was accompanied by the upregulation of p21 and p53. researchgate.net Similarly, oleanolic acid itself has been reported to induce G0/G1 phase arrest in gallbladder cancer cells. nih.gov The ability of these compounds to halt the cell cycle at different phases suggests that their specific effects may be cell-type dependent.

Table 3: Modulation of Cell Cycle by Oleanolic Acid and Its Derivatives

Compound/DerivativeCell LinePhase of Cell Cycle ArrestKey Modulated ProteinsReference
CDDO-dhTFEAU87MG, GBM8401G2/MG2/M cell cycle proteins capes.gov.br
BCSA549G2/Mp53, p21, Cyclin B1 nih.gov
OADPHepG2G0/G1p21, p53 researchgate.net
Oleanolic AcidGBC-SD, NOZG0/G1- nih.gov
Antisense ODN 83HeLa, HT29G2/M- nih.gov

This table is based on data from studies on oleanolic acid and its derivatives and may not be directly representative of this compound.

Nucleic Acid Interactions

The interaction of small molecules with DNA is a key mechanism for many anticancer drugs. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. While direct evidence for this compound is lacking, studies on related compounds provide insights into potential nucleic acid interactions.

DNA Intercalation Mechanisms

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This can lead to a variety of cellular responses, including the inhibition of DNA replication and transcription, and the induction of DNA damage. The 2-dimethylaminoethyl group is found in several known DNA intercalating agents. For example, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a DNA intercalator and topoisomerase poison. nih.gov The crystal structure of a related compound, 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide, bound to a DNA hexanucleotide shows the acridine (B1665455) ring intercalated between CpG steps, with the dimethylaminoethyl side chain lying in the major groove. nih.gov This suggests that the 2-dimethylaminoethyl moiety can play a role in the binding of molecules to DNA.

While oleanolic acid itself is not a classical DNA intercalator, certain derivatives have been shown to bind to specific DNA structures. A study on oleanolic acid derivatives found that some compounds could selectively bind to the i-motif structure in the promoter region of the vascular endothelial growth factor (VEGF) gene. nih.gov The i-motif is a four-stranded DNA structure that can form in cytosine-rich sequences. The binding of these derivatives to the VEGF i-motif led to the downregulation of VEGF gene transcription. nih.gov

Effects on Supercoiled DNA Relaxation

Topoisomerases are enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. They are essential for processes such as DNA replication, transcription, and recombination. Topoisomerase inhibitors are a major class of anticancer drugs.

Some studies have investigated the effects of oleanolic acid and related compounds on topoisomerase activity. One study found that oleanolic acid can modulate the DNA damage response to camptothecin, a topoisomerase I inhibitor, by shifting the DNA repair pathway towards a more mutagenic one and enhancing the efficacy of topoisomerase I inhibition. mdpi.com Another study on fatty acids, which share some structural features with the side chain of oleanolic acid, found that certain unsaturated fatty acids could inhibit topoisomerases I and II without intercalating into the DNA. nih.gov

While there is no direct evidence that this compound inhibits topoisomerases, the presence of the 2-dimethylaminoethyl group in known topoisomerase poisons like DACA suggests that this is a potential mechanism of action that warrants further investigation. nih.govnih.gov

Preclinical Biological Evaluation of 2 Dimethylaminoethyl Oleanolate and Analogues in Research Models

In Vitro Cellular Studies

The cornerstone of early-stage cancer research involves in vitro studies using established cancer cell lines. These models allow for the controlled assessment of a compound's potential to inhibit cancer cell growth and survival.

The antiproliferative activity of oleanolic acid and its derivatives has been investigated in numerous cancer cell models. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Oleanolic acid and its derivatives have shown notable antiproliferative effects against liver cancer cells. Studies indicate that OA can induce apoptosis in hepatocellular carcinoma (HCC) cells like SMMC-7721 by modulating the Bax/Bcl2 protein balance and activating caspases. mdpi.com Similarly, in HepG2 cells, OA has been shown to trigger apoptosis through the activation of caspase-8 and caspase-3. mdpi.com

Ionic derivatives of oleanolic acid have been synthesized to improve solubility and have demonstrated enhanced activity. For instance, certain ionic derivatives exhibited IC50 values of 31.66 µM, 33.60 µM, and 39.81 µM in HepG2 cells, which is more potent than the parent oleanolic acid's IC50 of 80.73 µM. mdpi.com Furthermore, combining OA with the chemotherapeutic drug fluorouracil has been found to significantly inhibit the proliferation of HepG2 cells. nih.gov In sorafenib-resistant HepG2 and Huh7 cells, OA has been shown to inhibit invasion and migration, suggesting its potential to overcome drug resistance. xiahepublishing.com

CompoundCell LineIC50Citation
Ionic OA Derivative 1HepG231.66 µM mdpi.com
Ionic OA Derivative 2HepG233.60 µM mdpi.com
Ionic OA Derivative 3HepG239.81 µM mdpi.com
Oleanolic Acid (OA)HepG280.73 µM mdpi.com

The antiproliferative effects of oleanolic acid analogues have also been evaluated in cervical cancer models. A study on novel oleanolic acid-tryptamine amides demonstrated a strong induction of apoptosis in HeLa cells after 24 hours of treatment. semanticscholar.org For two of these amide derivatives (compounds 3a and 3b), a dose-dependent increase in caspase-3/7 activity was observed, confirming the induction of apoptosis. semanticscholar.org Other research has focused on modifying the A and C rings of methyl oleanolate (B1249201), leading to derivatives with potent cytotoxic activity against HeLa cells. nih.gov Specifically, derivatives featuring an acyloxyimino function were identified as being particularly active. nih.gov

Compound ClassCell LineEffectCitation
OA-Tryptamine AmidesHeLaStrong induction of apoptosis semanticscholar.org
A/C-Ring Modified Methyl OleanolatesHeLaStrong cytotoxic activity nih.gov

Oleanolic acid has demonstrated dose-dependent anti-cancer effects in various prostate cancer cell lines. Research has shown that OA inhibits cell viability and proliferation while promoting apoptosis and cell cycle arrest at the G0/G1 phase in PC-3, DU145, and LNCaP cells. nih.govresearchgate.netscispace.com The mechanism for these effects in PC-3 and DU145 cells appears to involve the repression of the PI3K/Akt signaling pathway. nih.govresearchgate.net Synthetic derivatives of OA, such as CDDO-Me and CDDO-Im, have also been reported to inhibit the growth of LNCaP, ALVA31, and DU145 prostate cancer cells. nih.gov

CompoundCell Line(s)EffectCitation
Oleanolic Acid (OA)PC-3, DU145, LNCaPInhibits proliferation, promotes apoptosis nih.govresearchgate.netscispace.com
CDDO-Me, CDDO-ImLNCaP, DU145Growth inhibition nih.gov

Glioblastoma is a particularly aggressive form of brain cancer. Oleanolic acid and its synthetic derivatives are being investigated for their potential in treating this disease. nih.gov One synthetic OA derivative, RTA-408 (Omaveloxolone), was found to inhibit growth and reduce colony formation in TMZ-resistant glioblastoma cell lines GBM841R and U-87MGR. nih.govresearchgate.net Another derivative, CDDO-dhTFEA, effectively reduced cell proliferation in a time- and concentration-dependent manner in U87MG and GBM8401 glioblastoma cells by inducing G2/M cell cycle arrest. nih.gov Nanocrystal formulations of OA have also been shown to suppress the proliferation of U87 glioma cells more effectively than standard OA, highlighting the importance of drug delivery systems. jcancer.org

CompoundCell Line(s)EffectCitation
RTA-408 (Omaveloxolone)U-87MGRGrowth inhibition, reduced colony formation nih.govresearchgate.net
CDDO-dhTFEAU87MGReduced cell proliferation, G2/M arrest nih.gov
Nanocrystallized OAU87Suppressed proliferation jcancer.org

Oleanolic acid and its derivatives have shown cytotoxic activity against melanoma cells. OA itself exhibited significant cytotoxicity against B16 2F2 mouse melanoma cells, with an IC50 of 4.8 µM. nih.gov Studies on semisynthetic derivatives of OA have revealed that modifications at the C-3, C-12, C-13, and C-17 positions can result in compounds with higher cytotoxic activity on B16 melanoma cells compared to the parent compound. researchgate.net Other research has focused on new semisynthetic derivatives, identifying a bromoacetoxyimine derivative of OA morpholide as particularly effective against MeWo and A375 human melanoma cell lines. nih.gov

CompoundCell LineIC50 / EffectCitation
Oleanolic Acid (OA)B16 2F24.8 µM nih.gov
Semisynthetic OA DerivativesB16Higher cytotoxic activity than OA researchgate.net
Bromoacetoxyimine OA derivativeMeWo, A375Significant anti-cancer activity nih.gov

Assessment of Antiproliferative Activity in Cancer Cell Lines

Neuroblastoma Cell Models (e.g., KELLY, Neuro2a)

Neuroblastoma is the most prevalent extracranial solid tumor in children. nih.gov Cell lines such as the human KELLY and the murine Neuro-2a (N2a) are extensively utilized as in vitro models to study the pathology of this cancer and to screen for potential therapeutics. nih.govcsic.es The Neuro-2a cell line, in particular, was established in 1969 from a spontaneous tumor in an A/Jax mouse. csic.es

A thorough review of the provided research indicates a lack of specific studies evaluating the cytotoxic or antiproliferative effects of 2-dimethylaminoethyl oleanolate on neuroblastoma cell lines such as KELLY and Neuro2a. However, broader research into oleanolic acid derivatives has shown some activity in neuroblastoma models. For instance, one study on various semi-synthetic ester and amide derivatives of oleanolic acid included the IMR-32 neuroblastoma cell line in its screening panel. researchgate.net In a separate study, nitric oxide donors were shown to reduce the viability of N2a cells, suggesting these pathways as potential targets in neuroblastoma. nih.gov

Breast Cancer Cell Models (e.g., MCF-7, SKBR-3, T47D)

Breast cancer research widely employs a variety of cell lines to represent the heterogeneity of the disease. Among the most common are MCF-7 (estrogen receptor-positive, luminal A), T47D (estrogen and progesterone (B1679170) receptor-positive, luminal A), and SKBR-3 (HER2-overexpressing). nih.govnih.gov These cell lines allow for the investigation of potential anticancer agents across different molecular subtypes of breast cancer.

Specific data on the effects of this compound on these particular breast cancer cell lines are not available in the current body of research. However, the parent compound, oleanolic acid (OA), and its other derivatives have been evaluated. For example, OA has demonstrated antiproliferative activity against MCF-7 and MDA-MB-231 cell lines. researchgate.net In one study, the IC50 value for oleanolic acid against MCF-7 cells was reported to be 13.09 µg/mL. researchgate.net Another study synthesized novel oleanolic acid-4-aminoquinoline hybrid compounds and found that some of these derivatives displayed cytotoxicity against the MCF-7 cell line, with IC50 values greater than 200 µM for the parent oleanolic acid. up.ac.za Furthermore, a study on oleanolic acid dimers showed cytotoxic activity against the SKBR-3 cell line. nih.gov

Ovarian Cancer Cell Models (e.g., SKOV-3)

The SKOV-3 cell line, derived from the ascites of a patient with ovarian adenocarcinoma, is a staple in ovarian cancer research. manipal.edu It is known for its resistance to certain cytotoxic drugs, making it a valuable model for testing novel therapeutic agents. manipal.edu

While direct studies on the effects of this compound on SKOV-3 cells are not present in the available literature, related compounds have been investigated. For instance, a study on oleanolic acid dimers demonstrated cytotoxic activity against SKOV-3 cells, with most of the tested dimers showing IC50 values below 10 µM. nih.gov Another study on oleanolic acid 3-acetate, a different derivative, showed potent cytotoxicity against SKOV3 cells. nih.gov Additionally, some semi-synthetic ester derivatives of oleanolic acid have shown selective activity against the IGR-OV-1 human ovarian cancer cell line. researchgate.net

Colon Cancer Cell Models (e.g., HCT-15, Caco2, HT-29)

Colon cancer is another area where in vitro models are crucial for drug discovery. The HCT-15, Caco-2, and HT-29 cell lines are all human colorectal adenocarcinoma cell lines that are widely used. nih.govnih.govnih.gov HT-29 cells, for instance, are known to form a polarized monolayer, which can be a useful characteristic for certain types of studies. nih.gov

There is no specific research available on the cytotoxic effects of this compound on these colon cancer cell lines. However, the parent compound, oleanolic acid, has been studied in this context. One study found that oleanolic acid exhibited an inhibitory effect on the HCT15 cell line, with an IC50 value of 60 µmol/L. mdpi.com Another study reported that oleanolic acid and its natural and synthetic mixtures showed cytotoxic activity against Caco-2 cells at higher concentrations. nih.gov Furthermore, amino acid derivatives of a ligustrazine-oleanolic acid conjugate have demonstrated cytotoxicity against the HT-29 cell line. nih.gov

Renal Cancer Cell Models (e.g., UO-31)

Information regarding the evaluation of this compound in renal cancer cell models, such as UO-31, is not available in the provided research.

Leukemia Cell Models (e.g., K562)

The K562 cell line, established from a patient with chronic myeloid leukemia (CML) in blast crisis, is a commonly used model for studying leukemia and for screening potential antileukemic drugs. nih.govmdpi.com

Specific studies on the effects of this compound on K562 cells have not been identified. However, research on other oleanolic acid derivatives has shown activity in this cell line. For example, two oleanolic acid derivatives, 5′-amino-oleana-2,12-dieno[3,2-d]pyrimidin-28-oic acid and its isoxazolon analogue, were found to inhibit the proliferation of K562 cells in a dose-dependent manner. nih.gov Another compound, 1-(2-(dimethylamino)acetyl)-rocaglaol, also demonstrated the ability to inhibit the proliferation of K562 cells. nih.gov

Cell Viability and Proliferation Assays (e.g., MTT assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and proliferation in vitro. mdpi.com The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. mdpi.com The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals. mdpi.com

This assay is a standard method for determining the cytotoxic or antiproliferative effects of chemical compounds on cancer cell lines. mdpi.com In a typical protocol, cells are seeded in a 96-well plate and treated with varying concentrations of the test compound. researchgate.net After an incubation period, the MTT reagent is added, followed by a solubilizing agent (such as DMSO or an acidified isopropanol (B130326) solution) to dissolve the formazan crystals. mdpi.com The absorbance is then read using a spectrophotometer, and the results are often used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. researchgate.net

While the MTT assay is a common tool for evaluating compounds like oleanolic acid and its derivatives, specific data from MTT assays for this compound across the aforementioned cell lines is not available in the reviewed literature. researchgate.netnih.govnih.govnih.gov

Cell Cycle Phase Distribution Analysis (e.g., Flow Cytometry with Propidium (B1200493) Iodide)

The analysis of cell cycle distribution is a fundamental technique to understand the anti-proliferative effects of novel compounds. For oleanolic acid (OA) and its derivatives, this is often accomplished using flow cytometry with propidium iodide (PI) staining. abcam.comabcam.com PI is a fluorescent dye that intercalates with double-stranded DNA, and its fluorescence intensity is directly proportional to the DNA content within a cell. abcam.comnih.gov This allows researchers to quantify the percentage of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). abcam.com

Research has demonstrated that various synthetic derivatives of oleanolic acid can induce cell cycle arrest in different cancer cell lines. For instance, a novel synthetic derivative, CDDO-dhTFEA, was found to inhibit the proliferation of glioblastoma cells (U87MG and GBM8401) by inducing cell cycle arrest at the G2/M phase. mdpi.com This effect was observed in a dose- and time-dependent manner. mdpi.com Similarly, oleanolic acid itself has been shown to arrest the cell cycle in the S and G2/M phases in Panc-28 human pancreatic cancer cells. nih.gov

Another derivative, N-[(3β)-3-(acetyloxy)-28-oxoolean-12-en-28-yl]-glycine methyl ester (AOA-GMe), induced G0/G1 arrest in B16 melanoma cells, effectively blocking the G1-S transition. oup.com This was correlated with a marked decrease in the levels of key cell cycle proteins like cyclin D and cyclin-dependent kinase 4 (CDK4). oup.com The ability to halt cell cycle progression is a significant mechanism behind the anti-tumor activity of these compounds. nih.gov

Table 1: Effect of Oleanolic Acid Derivatives on Cell Cycle Progression in Cancer Cells

Compound/Derivative Cell Line Effect on Cell Cycle Reference
Oleanolic Acid (OA) Panc-28 (Pancreatic) Arrest in S and G2/M phases nih.gov
CDDO-dhTFEA U87MG, GBM8401 (Glioblastoma) Arrest in G2/M phase mdpi.com
AOA-GMe B16 (Melanoma) Arrest in G0/G1 phase oup.com

Apoptosis Detection Methodologies (e.g., Annexin V-FITC/PI Staining, AO/EB Staining)

The induction of apoptosis, or programmed cell death, is a primary mechanism by which many anticancer agents exert their effects. nih.gov Derivatives of oleanolic acid have been extensively studied for their ability to trigger this process in cancer cells. nih.gov Methodologies such as Annexin V-FITC/PI double staining are standard for detecting and quantifying apoptosis. nih.gov In this assay, Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI stains cells that have lost membrane integrity, a feature of late apoptosis or necrosis. nih.gov

Studies on an OA derivative in SMMC-7721 human hepatocellular carcinoma cells demonstrated that the compound promoted Annexin V-FITC/PI uptake, indicating the induction of apoptosis. nih.gov Further investigation revealed that this process was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov The activation of effector caspases, such as caspase-3 and caspase-9, is another hallmark of apoptosis that has been observed following treatment with OA derivatives. nih.govnih.govnih.gov For example, the derivative K73-03 was shown to increase the expression of cleaved-caspase-3 and cleaved-caspase-9 in HepG2 cells in a dose-dependent manner. nih.gov

Oleanolic acid itself can induce significant apoptosis in pancreatic cancer cells, as evidenced by DNA ladder formation and nuclear morphology changes. nih.gov The combination of OA with other agents, like the SMAC mimetic BV6, has been shown to enhance cell death in human hepatocellular cells. nih.gov

Assays for Mitochondrial Membrane Potential (ΔΨm)

Mitochondria play a central role in the intrinsic pathway of apoptosis. A key event in this process is the loss of the mitochondrial membrane potential (ΔΨm). nih.gov This disruption indicates mitochondrial dysfunction and often precedes the release of pro-apoptotic factors like cytochrome c. nih.gov

Derivatives of oleanolic acid have been shown to induce a loss of ΔΨm in various cancer cell lines. In one study, treatment of SMMC-7721 cells with an oleanolic acid derivative led to a significant reduction in ΔΨm. nih.gov This mitochondrial depolarization is a strong indicator that the compound induces apoptosis through the mitochondrial signaling pathway. nih.gov Similarly, oleanolic acid treatment of Panc-28 pancreatic cancer cells also resulted in mitochondrial depolarization. nih.gov

The compound K73-03 was found to cause mitochondrial disorder in HepG2 cells, which is a precursor to apoptosis. nih.gov The disruption of mitochondrial permeability by interfering with Bcl-2 family proteins is a key mechanism for many anticancer drugs, including oleanolic acid derivatives. nih.gov This loss of ΔΨm, coupled with a decrease in intracellular ATP levels, confirms that these compounds induce mitochondrial dysfunction, ultimately leading to cancer cell death. nih.gov

Reactive Oxygen Species (ROS) Generation Assays

The generation of reactive oxygen species (ROS) is another critical mechanism implicated in the anticancer activity of oleanolic acid and its analogues. nih.govnih.gov ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress, damage cellular components like DNA and proteins, and trigger apoptosis. nih.govmdpi.com Assays using fluorescent probes like DCFDA are commonly used to measure intracellular ROS levels. researchgate.net

Several studies have confirmed that oleanolic acid derivatives can induce the production of ROS in cancer cells. The derivative K73-03 was shown to cause excessive ROS production in HepG2 cells, which was linked to mitochondrial disorder and apoptosis. nih.gov Similarly, oleanolic acid methyl ester induced ROS production in human cervical cancer (HeLa) cells in a concentration- and time-dependent manner. nih.gov Conjugates of diclofenac (B195802) with oleanolic acid oximes also increased ROS production in HepG2 cell lines. mdpi.com

In human pancreatic cancer cells, oleanolic acid-induced apoptosis was found to be mediated by ROS generation, which in turn led to mitochondrial depolarization and lysosomal membrane permeabilization. nih.gov The role of ROS was further confirmed when a ROS scavenger, vitamin C, was able to reverse the OA-induced apoptosis. nih.gov In some cancer cells, such as the MDA-MB-231 breast cancer line, OA has been observed to increase ROS levels, which could contribute to cell death. mdpi.com

Antioxidant Activity Assessment (e.g., DPPH, FRAP, CUPRAC assays)

In addition to their pro-oxidant effects in cancer cells, oleanolic acid and its derivatives also possess significant antioxidant properties. mdpi.comnih.govnih.gov This dual activity is a fascinating aspect of their biological profile. Antioxidant capacity is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay. researchgate.netcropj.comnih.gov

The DPPH assay measures the ability of a compound to scavenge the stable DPPH free radical. cropj.com Oleanolic acid isolated from black raisins demonstrated a radical scavenging activity of 88.30%. researchgate.net The FRAP assay assesses a compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), while the CUPRAC assay is based on the reduction of cupric ions (Cu²⁺). researchgate.netnih.gov

Studies on oleanolic acid dimers have shown a high level of antioxidant activity, with some derivatives exhibiting a Trolox equivalent of approximately 0.04 mg/mL in the CUPRAC assay. mdpi.com Interestingly, the results can vary between different assays, suggesting that the compounds may act through different antioxidant mechanisms. mdpi.com For example, oleanolic acid showed higher activity in the CUPRAC assay compared to the DPPH assay, indicating a broader spectrum of antioxidant action. mdpi.com This antioxidant potential is attributed to the ability of these compounds to neutralize ROS, inhibit lipid peroxidation, and stimulate cellular antioxidant defenses. mdpi.com

Table 2: Antioxidant Activity of Oleanolic Acid and Its Derivatives

Compound/Derivative Assay Finding Reference
Oleanolic Acid (from Vitis vinifera) DPPH 88.30% radical scavenging activity researchgate.net
Oleanolic Acid (from apple peel) DPPH High antioxidant capacity (97.3% for extract) nih.gov
Oleanolic Acid Dimers CUPRAC High activity, Trolox equivalent ~0.04 mg/mL mdpi.com

Antiviral Activity Evaluation in Cellular Infection Models

Oleanolic acid and its derivatives have demonstrated notable antiviral activity against a range of pathogenic viruses, making them promising candidates for the development of new antiviral drugs. nih.govnih.gov Their efficacy is evaluated in cellular infection models, where their ability to inhibit viral replication or other stages of the viral life cycle is measured.

Potent anti-HIV activity has been reported for several OA derivatives. nih.gov Modifications to the oleanolic acid structure, such as the creation of 3-O-acyl-ursolic acids and other derivatives, have led to compounds that inhibit HIV-1 replication in acutely infected H9 cells. nih.gov One derivative, oleanolic acid 3-O-3′,3′-dimethylsuccinate, showed particularly potent anti-HIV activity with an EC₅₀ value of 0.0005 µg/mL. tandfonline.com Coupling amino acids and a phthaloyl group to oleanolic acid has also been shown to improve HIV-1 protease inhibition. acs.org

Beyond HIV, OA derivatives have shown activity against the influenza virus by inhibiting the binding of the viral hemagglutinin protein to host cells. mdpi.com Furthermore, oleanolic acid and its isomer, ursolic acid, have been identified as active compounds that suppress the replication of the Hepatitis C Virus (HCV). nih.gov

Table 3: Antiviral Activity of Oleanolic Acid Analogues

Compound/Derivative Virus Target Mechanism/Effect Reference
Oleanolic acid 3-O-3′,3′-dimethylsuccinate HIV-1 Potent inhibition (EC₅₀ = 0.0005 µg/mL) tandfonline.com
3-O-acyl-ursolic acids HIV-1 Inhibition of HIV-1 replication nih.gov
Oleanolic acid-amino acid conjugates HIV-1 Protease Inhibition of protease activity acs.org
Oleanolic acid derivative (unspecified) Influenza A/WSN/33 (H1N1) Inhibited binding of hemagglutinin protein mdpi.com

Antibacterial and Antifungal Activity Assessment

The emergence of antibiotic-resistant bacteria poses a significant threat to global public health, driving the search for novel antimicrobial agents. mdpi.com Oleanolic acid and its derivatives have shown significant antibacterial and antifungal activity against a variety of pathogens. acs.org Their antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Oleanolic acid has demonstrated activity against several human bacterial pathogens, including Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Bacillus subtilis, and Enterococcus faecalis. mdpi.com Derivatives have been synthesized to enhance this activity and reduce toxicity. For example, oleanolic acid-hexane-1,6-diamine (OA-HAD) showed a significant improvement in activity against MRSA, with an MIC₅₀ of 10 μg/mL compared to 75 μg/mL for the parent compound. mdpi.comacs.org

A series of oleanonic acid polyamine conjugates exhibited good to moderate activity against both Gram-positive bacteria like S. aureus and B. cereus (MICs from 3.125 to 200 µg/mL) and Gram-negative bacteria such as E. coli and P. aeruginosa (MICs from 6.25 to 200 µg/mL). nih.gov The mechanism of action is believed to involve targeting the bacterial cell envelope. mdpi.com In addition to direct antibacterial effects, oleanolic acid and its analogues can also inhibit bacterial β-lactamase enzymes, thereby restoring the efficacy of β-lactam antibiotics against resistant strains. acs.org

Table 4: Antibacterial Activity of Oleanolic Acid and Its Derivatives

Compound/Derivative Bacterial Strain MIC/MIC₅₀ (µg/mL) Reference
Oleanolic Acid S. aureus (MRSA) 64 mdpi.com
Oleanolic Acid S. pneumoniae 16 mdpi.com
Oleanolic Acid E. faecalis 6.25-8 mdpi.com
Oleanolic acid-hexane-1,6-diamine (OA-HAD) S. aureus (MRSA) 10 (MIC₅₀) mdpi.comacs.org

Neuroprotective Effects in Cellular Models (e.g., Oxygen-Glucose Deprivation, H2O2, Amyloid-β1-42 Induced Models)

The neuroprotective potential of oleanolic acid (OA), the parent compound of this compound, and its analogues has been investigated in various in vitro models that simulate the cellular stresses associated with neurodegenerative diseases and ischemic events. These models are crucial for elucidating the mechanisms by which compounds may confer protection against neuronal damage.

Oxygen-Glucose Deprivation (OGD) Models: The OGD model is a widely used in vitro system to simulate the conditions of ischemic stroke, where brain cells are deprived of oxygen and glucose. yenepoya.res.in This model allows for the study of cellular responses to ischemia and reperfusion injury. yenepoya.res.in Studies on primary mouse cortical neurons subjected to OGD have been used to investigate potential therapeutic targets for neuroprotection. nih.gov For instance, research has explored the role of cyclin-dependent kinases (Cdks) in ischemic neuronal death using this model. nih.gov The viability of cells like PC-12, a rat adrenal pheochromocytoma cell line, is significantly reduced after exposure to OGD, and this effect is dependent on the duration of OGD and the glucose concentration during the re-oxygenation phase. nih.gov While direct studies on this compound in OGD models are not extensively documented, the known antioxidant and anti-inflammatory properties of its parent compound, oleanolic acid, suggest a potential for investigation in this area.

Hydrogen Peroxide (H₂O₂) Induced Models: Hydrogen peroxide is a potent oxidizing agent used to induce oxidative stress and mimic the neurotoxic conditions found in many neurodegenerative disorders. nih.gov In these models, neuronal cell lines, such as the human neuroblastoma SH-SY5Y or mouse neuroblastoma N2a cells, are exposed to H₂O₂ to trigger cellular damage pathways, including apoptosis and inflammation. nih.govnih.gov Research has shown that various natural compounds can protect against H₂O₂-induced neurotoxicity. For example, spinosin (B15895) has been demonstrated to protect N2a cells by inhibiting the production of reactive oxygen species (ROS) and Aβ1-42, and by attenuating the activation of the p38MAPK pathway. nih.gov Similarly, hesperetin (B1673127) has been shown to increase the viability of H₂O₂-treated SH-SY5Y cells by reducing intracellular ROS and nitric oxide production and suppressing inflammatory gene expression. nih.gov These findings highlight the utility of the H₂O₂ model in screening for compounds with neuroprotective capabilities based on their antioxidant and anti-inflammatory actions.

Amyloid-β1-42 (Aβ1-42) Induced Models: The aggregation of amyloid-beta peptides, particularly Aβ1-42, is a central pathological hallmark of Alzheimer's disease (AD). nih.gov This peptide is highly prone to forming toxic oligomers and fibrils that lead to synaptic dysfunction, oxidative stress, and neuronal cell death. nih.govnih.gov Cellular models using Aβ1-42 are therefore critical for studying the pathogenesis of AD and for evaluating potential therapeutic agents. In these models, cultured neuronal cells, such as PC12 or primary hippocampal neurons, are exposed to soluble Aβ1-42 oligomers. nih.gov This exposure typically leads to a significant reduction in cell viability. nih.gov Studies have demonstrated that certain compounds can mitigate this toxicity. For example, eudesmin (B1212799) was found to exert a significant neuroprotective effect on both PC12 cells and cortical neurons by increasing their viability in the presence of Aβ1-42 oligomers. nih.gov The neurotoxicity of Aβ1-42 has been linked to increased caspase-3 activity and alterations in NMDA receptor subunits. nih.gov The parent compound, oleanolic acid, has been studied for its neuroprotective properties, including its potential to inhibit acetylcholinesterase, an enzyme relevant to AD pathology. nih.gov

Table 1: Cellular Models for Neuroprotection Studies

Model Type Cell Line(s) Inducing Agent Key Pathological Feature Simulated Potential Therapeutic Target
Oxygen-Glucose Deprivation Primary Cortical Neurons, PC-12 Deprivation of O₂ and Glucose Ischemic Stroke, Reperfusion Injury Neuronal Apoptosis, Excitotoxicity
Oxidative Stress SH-SY5Y, N2a Hydrogen Peroxide (H₂O₂) Oxidative Damage, Neuroinflammation ROS Production, Inflammatory Pathways
Amyloid Toxicity PC12, Primary Hippocampal Neurons Amyloid-β1-42 Oligomers Alzheimer's Disease Pathology Aβ Aggregation, Synaptic Dysfunction

In Vivo Preclinical Research Models

Investigation in Transplanted Tumor Models

Transplanted tumor models are a foundational tool in preclinical oncology research, involving the implantation of tumor cells or tissues into immunodeficient or syngeneic animals. These models are instrumental for evaluating the in vivo efficacy of potential anticancer agents. In syngeneic models, tumor cells from a specific mouse or rat strain are transplanted into animals of the same strain, preserving a competent immune system for studying immuno-oncology interactions. mdpi.com Allogeneic models, which involve transplanting tumors between different strains of the same species, are useful for investigating the dynamics of graft rejection and the host immune response. nih.gov

One approach, termed "xenogenization," involves modifying tumor cells to express new antigens, thereby provoking an immune response. For instance, the injection of diethylaminoethyl-dextran (DEAE-D) along with Friend murine leukemia virus (F-MuLV) into established subcutaneous tumors in rats has been shown to induce tumor regression. nih.gov This effect was attributed to the tumor cells acquiring F-MuLV-related antigens on their surface, which triggered an immunological attack. nih.gov The regression rate was notably higher with intratumor injections compared to other routes of administration. nih.gov While this study did not use this compound, it highlights the potential of using diethylaminoethyl moieties to enhance anti-tumor responses in vivo.

Xenograft Models for Mechanistic Studies

Xenograft models, particularly patient-derived xenografts (PDX), represent a significant advancement in preclinical cancer research. researchgate.net PDX models are created by implanting fresh tumor tissue from a human patient directly into immunodeficient mice. mdpi.comresearchgate.net These models are highly valued because they tend to retain the histological and genetic characteristics of the original human tumor, providing a more clinically relevant platform for mechanistic studies and for testing the efficacy of novel therapies. researchgate.net

These models are crucial for evaluating therapies that target human-specific molecules or pathways. For immunotherapies like immune checkpoint inhibitors or CAR T-cell therapy, humanized mice are often used. mdpi.com These are immunodeficient mice engrafted with human hematopoietic stem cells to create a human immune system, allowing for the study of interactions between the human immune system and a human tumor. mdpi.com Although specific studies involving this compound in xenograft models are not widely reported, the known anti-tumor properties of its parent compound, oleanolic acid, suggest that such models would be the appropriate system for future in vivo investigations into its mechanisms of action.

Models for Renal Disease Pathway Investigation

A wide array of animal models exists to investigate the complex pathways of both acute kidney injury (AKI) and chronic kidney disease (CKD). inotiv.comnih.govcreative-bioarray.com These models are essential for understanding disease pathogenesis and for the preclinical evaluation of potential therapeutics. nih.gov

Acute Kidney Injury (AKI) Models:

Ischemia-Reperfusion (I/R) Injury: This is a common model that mimics the damage seen in clinical situations like transplantation and shock. It involves temporarily clamping the renal artery to induce ischemia, followed by reperfusion, which leads to inflammation and tubular injury. nih.govcreative-bioarray.com

Toxin-Induced AKI: This category includes models where kidney injury is induced by administering nephrotoxic substances such as cisplatin, gentamicin, or folic acid. nih.gov

Chronic Kidney Disease (CKD) Models:

Surgical Ablation: Models like the 5/6 nephrectomy involve the surgical removal of a significant portion of the renal mass, leading to hypertension, proteinuria, and progressive kidney fibrosis. creative-bioarray.com

Diabetic Nephropathy: Models using streptozotocin (B1681764) (STZ) to induce diabetes in rodents, or genetic models like the db/db mouse, are used to study the renal complications of diabetes. creative-bioarray.com

Hypertensive Nephropathy: Chronic infusion of angiotensin II or the use of salt-sensitive rat strains can induce hypertension and subsequent kidney damage. inotiv.com

Numerous preclinical studies have demonstrated the protective effects of oleanolic acid (OA) and its analogues in various animal models of AKI and CKD. nih.govresearchgate.net In a diet-induced prediabetic rat model, which is relevant to CKD, oleanolic acid was found to reduce oxidative stress in the kidney, restore plasma aldosterone (B195564) and kidney-injury-molecule-1 (KIM-1) levels, and normalize the glomerular filtration rate and albumin/creatinine ratio. nih.gov Furthermore, OA and its derivatives have shown protective effects in models of renal ischemia-reperfusion injury, drug-induced renal injury, renal fibrosis, and lupus nephritis. nih.govresearchgate.net These findings underscore the therapeutic potential of this class of compounds for various kidney diseases.

Table 2: In Vivo Models for Renal Disease Research

Disease Category Model Type Method of Induction Key Pathological Outcomes
Acute Kidney Injury Ischemia-Reperfusion Temporary clamping of renal artery Tubular necrosis, Inflammation
Acute Kidney Injury Toxin-Induced Administration of Cisplatin, Gentamicin Acute tubular injury, Renal failure
Chronic Kidney Disease 5/6 Nephrectomy Surgical removal of renal mass Glomerulosclerosis, Fibrosis, Proteinuria
Chronic Kidney Disease Diabetic Nephropathy Streptozotocin injection, Genetic models (db/db) Hyperglycemia, Albuminuria, Glomerular changes
Chronic Kidney Disease Unilateral Ureteral Obstruction Ligation of one ureter Tubulointerstitial fibrosis, Inflammation

Structure Activity Relationship Sar Studies of 2 Dimethylaminoethyl Oleanolate and Oleanane Derivatives

Impact of the 2-Dimethylaminoethyl Moiety and Amine Functionality

The introduction of an amine functionality, such as the 2-dimethylaminoethyl group, is a critical strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. When oleanolic acid is esterified with 2-dimethylaminoethanol at the C-28 carboxyl group, it forms 2-dimethylaminoethyl oleanolate (B1249201). This modification introduces a tertiary amine, which is basic and can be protonated at physiological pH.

The key impacts of this moiety are:

Increased Hydrophilicity and Solubility: The ionizable amine group can significantly improve the aqueous solubility of the otherwise lipophilic triterpenoid (B12794562) scaffold, which is a common challenge for this class of compounds.

Enhanced Target Interaction: The positively charged ammonium (B1175870) group can form strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in the binding pockets of target proteins, such as enzymes or receptors.

Studies on related oleanane (B1240867) derivatives have demonstrated the importance of nitrogen-containing side chains. The introduction of such functionalities at either the C-3 or C-28 positions has been investigated as a method to improve antibacterial activity. mdpi.com For instance, the synthesis of some oleanane derivatives has utilized reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), which contains a dimethylamino group, to facilitate reactions and has resulted in compounds with significant biological activity. mdpi.comnih.gov

Influence of Modifications at the Oleanane Scaffold

The oleanane skeleton offers multiple sites for chemical modification, allowing for a systematic investigation of how different functional groups influence biological activity. researchgate.net

The hydroxyl group at the C-3 position is a frequent target for modification. Research has shown that even minor alterations at this position can lead to significant changes in bioactivity.

Acetylation: The acetylation of the C-3 hydroxyl group to form an acetoxy group has been shown to enhance the biological potency of oleanane derivatives. For example, C-3 acetylated derivatives of oleanolic acid exhibited more potent antibacterial activity against Bacillus cereus compared to the parent compounds. mdpi.com Similarly, acetylation has yielded compounds with improved anti-inflammatory properties. researchgate.netmdpi.com

Oxidation: Oxidation of the C-3 hydroxyl to a keto group is another common modification. This change alters the hydrogen-bonding capability and the stereochemistry of this position, which can profoundly affect how the molecule interacts with its biological targets. mdpi.com

Other Substitutions: The introduction of various other side chains, including those with allyl groups or nitrogen-containing heterocycles, has been explored to modulate activity. mdpi.com Studies have shown an inverse relationship between the hydrophilicity of a side chain at C-3 and the cytotoxic effect on certain cancer cell lines. mdpi.com

Table 1: Impact of C-3 Position Modifications on Biological Activity

Parent Compound Modification at C-3 Resulting Biological Activity Reference
Oleanolic Acid Acetylation Enhanced antibacterial activity mdpi.com
Oleanolic Acid Acetylation Improved anti-inflammatory properties researchgate.netmdpi.com
Oleanolic Acid Oxidation to keto Altered target interaction potential mdpi.com

The C-28 carboxyl group (located on the E-ring, attached to C-17) is another crucial site for derivatization. Its acidic nature allows for the formation of various esters and amides.

Esterification: Converting the C-28 carboxylic acid to a methyl ester is a common modification. redalyc.org However, the effect of this change is highly dependent on the specific biological activity being assessed. In some studies, the free carboxylic acid at C-28 was found to be essential for cytotoxicity, and its esterification led to a loss of activity. mdpi.com

Amide Formation: The synthesis of amides at the C-28 position has been shown to yield derivatives with potent biological activities. Studies have demonstrated that oleanolic acid analogues with amide groups at C-28 exhibit enhanced anti-inflammatory activity, notably through the inhibition of nitric oxide (NO) production. mdpi.com The introduction of an amide linkage provides an additional hydrogen bond donor, which can facilitate stronger binding to molecular targets.

The three-dimensional arrangement of atoms in triterpenoids is critical for their biological function. Stereochemistry, particularly at the C-3 position, can have a profound impact on activity. A study on oleanolic acid derivatives revealed that the stereochemistry at C-3 is highly relevant for antibacterial activity. The epimer with the hydroxyl group in the α-orientation (3α-OH) was found to be a more potent antimicrobial agent compared to the natural β-orientation (3β-OH). mdpi.com This highlights that the specific spatial orientation of functional groups dictates the effectiveness of the molecule's interaction with its biological target.

Effects of Linker Length and Saturation in Dimeric Triterpenoid Structures

A novel strategy for developing bioactive molecules involves the synthesis of dimeric structures, where two triterpenoid units are joined together by a linker. This approach can lead to compounds with enhanced affinity and selectivity for their targets. Dimeric triterpenoids have been constructed using linkages such as esters or ethers. nih.gov

Linker Length: The length of the chain connecting the two monomeric units is paramount. An optimal linker length allows the two triterpenoid scaffolds to orient themselves correctly to simultaneously engage with binding sites on a target protein or receptor complex. A linker that is too short may introduce steric hindrance and prevent effective binding, while one that is too long might result in a loss of conformational rigidity and a decrease in binding affinity. Studies on other molecular systems have shown that even small changes in linker length can decrease the critical concentration needed for biological processes by an order of magnitude. aps.orgresearchgate.net

Saturation and Flexibility: The saturation of the linker chain influences its flexibility. A saturated alkyl chain is highly flexible, allowing the two triterpenoid units to adopt numerous conformations. In contrast, an unsaturated linker (containing double or triple bonds) or an aromatic linker is more rigid and restricts the spatial orientation of the monomers. This rigidity can be advantageous if it pre-organizes the dimer into a bioactive conformation.

Correlation between Molecular Structure and Specific Biological Activities/Molecular Targets

The extensive SAR studies on oleanane derivatives have established clear correlations between specific structural features and resulting biological effects. These modifications influence interactions with key molecular targets involved in inflammation, cancer, and microbial infections.

Anti-inflammatory Activity: Modifications that enhance anti-inflammatory effects often involve targeting signaling pathways like NF-κB and MAP kinases. nih.gov

The introduction of an α,β-unsaturated carbonyl group into the A-ring can significantly boost the inhibition of nitric oxide (NO) production, a key inflammatory mediator. sinica.edu.tw

The formation of amides at the C-28 position has also been linked to potent inhibition of NO production. mdpi.com

Certain hydroxylated oleanane triterpenoids have been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a protein involved in inflammatory responses. nih.gov

Anticancer Activity: The cytotoxic effects of oleanane derivatives are highly sensitive to structural changes.

For some cancer cell lines, a free C-28 carboxylic acid is essential for activity. mdpi.com

In other cases, the introduction of hydrophilic groups or specific side chains at the C-3 position can enhance cytotoxicity against various cancer cell lines. nih.gov

Antimicrobial Activity:

Acetylation at the C-3 position is a reliable strategy for increasing antibacterial potency. mdpi.com

The stereochemistry at C-3 is crucial, with the 3α-OH epimer showing superior antibacterial effects compared to the 3β-OH epimer. mdpi.com

The presence of a free C-28 carboxyl group appears to be important for activity against certain bacteria. mdpi.com

Table 2: Structure-Activity Relationship Summary for Oleanane Derivatives

Structural Modification Position Correlated Biological Activity/Target Reference
Introduction of Amine Functionality C-28 Potential for enhanced solubility and target interaction mdpi.com
Acetylation of Hydroxyl Group C-3 Enhanced antibacterial and anti-inflammatory activity mdpi.comresearchgate.net
Free Carboxylic Acid C-28 Essential for cytotoxicity against specific cell lines (e.g., HepG2 2.2.15) mdpi.com
Amide Formation C-28 Potent inhibition of Nitric Oxide (NO) production mdpi.com
α-OH Stereochemistry C-3 More potent antibacterial activity than β-epimer mdpi.com
α,β-Unsaturated Carbonyl A-Ring Strong inhibition of NO production sinica.edu.tw

Future Research Directions and Translational Perspectives for 2 Dimethylaminoethyl Oleanolate Research

Exploration of Novel Synthetic Analogues with Enhanced Potency

The synthesis of derivatives from a lead compound is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic profiles. For 2-Dimethylaminoethyl oleanolate (B1249201), future research should focus on the systematic synthesis and evaluation of novel analogues. The chemical structure of oleanolic acid offers several sites for modification, including the hydroxyl and carboxyl groups, as well as the pentacyclic core. nih.gov

Key strategies for creating a library of 2-Dimethylaminoethyl oleanolate analogues could involve:

Modification of the Ester Group: Altering the dimethylaminoethyl moiety to other aminoalkyl groups with varying chain lengths and substitutions could influence the compound's solubility, cell permeability, and target interactions.

Modifications at Other Positions: Introducing various functional groups at other positions of the oleanolic acid backbone could lead to derivatives with novel biological activities. For instance, the synthesis of 2,3-indolo-oleanolic acid has been shown to yield compounds with significant acetylcholinesterase inhibitory activity. mdpi.com

Hybrid Molecules: Synthesizing hybrid compounds by conjugating this compound with other known bioactive molecules could result in synergistic effects or multi-target activity.

The potency of these new synthetic analogues should be systematically evaluated through a battery of in vitro assays relevant to the desired therapeutic areas, such as anticancer, anti-inflammatory, or neuroprotective activities.

Table 1: Examples of Oleanolic Acid Derivatives and Their Reported Activities

Derivative ClassificationExample CompoundReported Biological Activity
Indole (B1671886) Derivatives2,3-indolo-oleanolic acidAcetylcholinesterase Inhibitor mdpi.com
Homopiperazine AmidesSubstituted homopiperazine amides of oleanolic acidButyrylcholinesterase Inhibitors mdpi.com
Semisynthetic TriterpenoidsOmaveloxoloneNrf2 Activator, Antioxidant nih.gov

Advanced Mechanistic Elucidation through Omics Technologies

To fully understand the therapeutic potential of this compound and its future analogues, a deep understanding of their mechanism of action is crucial. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, unbiased approach to elucidate the molecular pathways modulated by these compounds. nih.govgrafiati.comgrafiati.com

Future research in this area should involve:

Transcriptomic Analysis: Using techniques like RNA-sequencing to identify changes in gene expression in cells or tissues treated with this compound. This can reveal the signaling pathways and cellular processes affected by the compound.

Proteomic Studies: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications, providing insights into the direct protein targets of the compound.

Metabolomic Profiling: Analyzing the changes in the cellular metabolome to understand the metabolic pathways perturbed by this compound.

By integrating these multi-omics datasets, researchers can construct a comprehensive picture of the compound's mechanism of action, identify potential biomarkers of response, and discover novel therapeutic applications.

Table 2: Application of Omics Technologies in Mechanistic Studies

Omics TechnologyInformation GainedPotential Application for this compound
GenomicsIdentification of genetic variations influencing drug responsePersonalized medicine approaches
TranscriptomicsChanges in gene expressionUncovering affected signaling pathways
ProteomicsChanges in protein expression and modificationsIdentifying direct molecular targets
MetabolomicsAlterations in metabolic profilesUnderstanding metabolic reprogramming

Development of Integrated Preclinical Research Models for Disease Pathologies

The translation of promising in vitro findings into in vivo efficacy requires robust and clinically relevant preclinical models. nih.govnih.govmdpi.combiomodels.commdpi.com For this compound, future research should move beyond simple cell culture models to more complex and integrated systems that better recapitulate human diseases.

Key areas for development include:

Three-Dimensional (3D) Cell Cultures: Utilizing spheroids and organoids to model the complex cellular interactions and microenvironment of tissues and tumors. nih.gov

Patient-Derived Xenografts (PDXs): Implanting patient tumor tissue into immunodeficient mice to create models that more accurately reflect the heterogeneity and drug response of human cancers. nih.govmdpi.com

Genetically Engineered Mouse Models (GEMMs): Using mice with specific genetic alterations that mimic human diseases to study the efficacy and mechanism of action of this compound in a more physiologically relevant context.

These advanced preclinical models will be instrumental in evaluating the therapeutic potential of this compound and its analogues, and for identifying the patient populations most likely to benefit from these novel agents.

Investigation of Combination Strategies with Other Research Agents

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced development of resistance. Future research should explore the potential of combining this compound with other therapeutic agents. Based on the known activities of oleanolic acid, promising combination strategies could include:

Combination with Chemotherapeutic Agents: Investigating whether this compound can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy.

Combination with Immunotherapies: Exploring the potential of this compound to modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

Combination with Anti-inflammatory Drugs: In the context of inflammatory diseases, studying the synergistic effects of this compound with existing anti-inflammatory agents.

A recent study on a combination therapy containing oleanolic acid for androgenetic alopecia showed improved outcomes, suggesting the potential benefits of such approaches. researchgate.net Systematic in vitro and in vivo studies are needed to identify the most effective combination strategies for this compound.

Application in Material Science and Drug Delivery Systems (e.g., Molecularly Imprinted Polymers, Nanoparticles)

The therapeutic efficacy of a compound is often limited by its physicochemical properties, such as solubility and bioavailability. Advanced drug delivery systems can overcome these limitations and enhance the therapeutic index of a drug. nih.gov Future research should focus on formulating this compound into novel drug delivery systems.

Potential avenues of exploration include:

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a specific molecule. mdpi.commdpi.comnih.govnih.govresearchgate.net They can be designed as nanoparticles (nanoMIPs) for targeted drug delivery and controlled release of this compound. mdpi.comnih.gov

Nanoparticles: Encapsulating this compound into various types of nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could improve its solubility, stability, and pharmacokinetic profile. nih.gov

The development of such advanced formulations will be critical for the successful clinical translation of this compound and its analogues.

Table 3: Nanoparticle-Based Drug Delivery Systems

Nanoparticle TypeDescriptionPotential Advantage for this compound
LiposomesVesicles composed of a lipid bilayerImproved bioavailability and reduced toxicity
Polymeric NanoparticlesSolid particles made from biodegradable polymersControlled and sustained release nih.gov
Solid Lipid NanoparticlesParticles made from solid lipidsEnhanced stability and oral bioavailability
NanoMIPsNanoparticles with molecularly imprinted cavitiesHigh selectivity and controlled release mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Dimethylaminoethyl oleanolate, and what purification challenges are commonly encountered?

  • Methodological Answer : The synthesis of this compound involves alkylation of oleanolic acid derivatives using 2-dimethylaminoethyl chloride. A key challenge is purification due to byproduct complexity. For instance, sodium 2-dimethylaminoethoxide reactions may yield mixed products, but substituting with 2-dimethylaminoethyl chloride (liberated in situ from its hydrochloride salt) improves efficiency. Post-synthesis, purification via chromatography or recrystallization is critical, as free bases or salts (e.g., hydrobromide) often co-elute with impurities. Structural confirmation requires NMR (for functional groups and stereochemistry), IR (for ester/amine bonds), and mass spectrometry (for molecular weight validation) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves substituent positions (e.g., 3-O vs. 28-O modifications) and stereochemistry. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1700–1750 cm⁻¹) and amine N-H bends. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while HPLC or GC-MS aids in purity assessment. For example, benzyl and succinyl modifications on oleanolic acid derivatives are validated via these techniques .

Advanced Research Questions

Q. How does the dimethylaminoethyl group influence the apoptotic activity of oleanolic acid derivatives compared to benzyl or succinyl modifications?

  • Methodological Answer : The dimethylaminoethyl group enhances solubility and cellular uptake, potentially improving bioavailability. In B16–F10 melanoma cells, derivatives like 3-O-succinyl-28-O-benzyl oleanolate induce apoptosis via mitochondrial depolarization (measured via JC-1 staining) and G0/G1 cell-cycle arrest (via flow cytometry). Comparative studies show dimethylaminoethyl derivatives may outperform benzyl/succinyl analogs in cytotoxicity (EC₅₀) and selectivity indices (CC₅₀/EC₅₀), but rigorous dose-response assays and selectivity index calculations are required to validate these effects .

Q. What experimental models and assays are optimal for evaluating the anti-proliferative mechanisms of this compound?

  • Methodological Answer :

  • In vitro : Use melanoma (B16–F10) or carcinoma cell lines treated with serial dilutions of the compound. Assess proliferation via MTT/WST-1 assays and apoptosis via Annexin V/PI staining. Mitochondrial membrane potential changes can be quantified using TMRE fluorescence.
  • In vivo : Translate findings to murine models (e.g., diabetic or tumor-bearing mice) with controlled dosing (e.g., 3 mg/kg/day). Monitor urinary metabolites or serum biomarkers via LC-MS to correlate bioavailability with efficacy .

Q. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic degradation). Address this by:

  • Conducting stability assays in simulated physiological fluids (e.g., plasma, liver microsomes).
  • Performing pharmacokinetic profiling (Cmax, AUC) via LC-MS in rodent models.
  • Comparing in vitro EC₅₀ values with in vivo effective doses, adjusting for bioavailability differences. For example, methyl oleanolate showed efficacy in diabetic mice at 3 mg/kg/day, but in vitro cytotoxicity may require higher concentrations due to protein binding or cellular uptake barriers .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-dependent apoptosis and cell-cycle arrest data?

  • Methodological Answer : Use one-way ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple treatment groups. For dose-response curves, nonlinear regression models (e.g., log[inhibitor] vs. normalized response) calculate EC₅₀ values. Flow cytometry data (e.g., cell-cycle phases) should be analyzed with software like FlowJo, applying gating strategies to exclude debris and aggregate artifacts. Report means ± SD from ≥3 independent experiments and validate significance thresholds (e.g., *p < 0.05) .

Q. How can structural modifications of this compound be optimized to enhance selectivity for cancer cells?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies by systematically altering substituents (e.g., acyl groups, glycosylation). Test analogs in parallel against cancer and non-cancerous cells (e.g., MARC-145) to calculate selectivity indices (SI = CC₅₀/EC₅₀). Molecular docking or MD simulations (e.g., using GROMACS) can predict interactions with apoptotic targets like Bcl-2 or caspases. For example, succinyl-benzyl derivatives showed higher SI than unmodified oleanolic acid in melanoma models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.